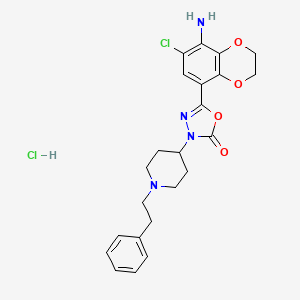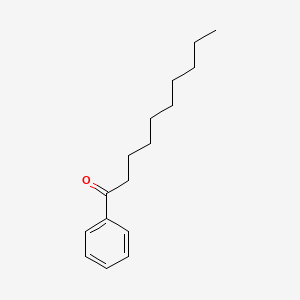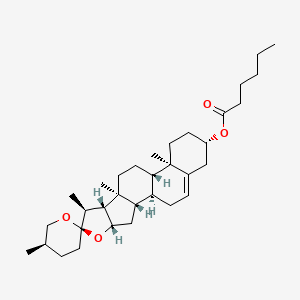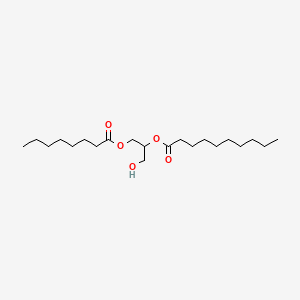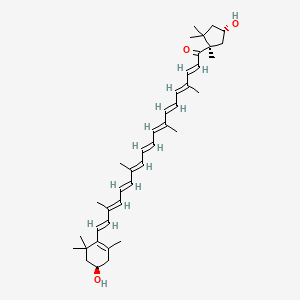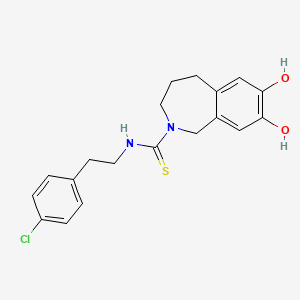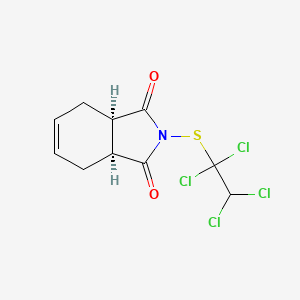![molecular formula C13H20Cl2N2 B1668350 2,8-二甲基-2,3,4,4a,5,9b-六氢-1H-吡啶并[4,3-b]吲哚二盐酸盐 CAS No. 33162-17-3](/img/structure/B1668350.png)
2,8-二甲基-2,3,4,4a,5,9b-六氢-1H-吡啶并[4,3-b]吲哚二盐酸盐
描述
“2,8-dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole dihydrochloride” is a chemical compound with the empirical formula C13H20Cl2N2 . Its molecular weight is 275.22 . The IUPAC name for this compound is 2,8-dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole dihydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H18N2.2ClH/c1-9-3-4-12-10(7-9)11-8-15(2)6-5-13(11)14-12;;/h3-4,7,11,13-14H,5-6,8H2,1-2H3;2*1H . This code provides a detailed description of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 275.22 . Other physical and chemical properties such as boiling point, melting point, and density are not specified in the available resources.科学研究应用
合成和化学分析
氚标记衍生物的合成:该化合物已被用于合成氚标记的斯托巴定,这是一种心脏保护剂。这个过程涉及催化还原脱卤,并实现了高放射化学纯度和比活性 (Marko et al., 1989)。
晶体和分子结构:已经进行了 X 射线衍射研究以了解该化合物的衍生物的晶体和分子结构。这些研究有助于详细了解该化合物的物理化学参数 (Rybakov et al., 2011)。
药理学和生物学研究
心脏保护特性:已经对该化合物在大鼠中的血浆浓度、组织分布和排泄进行了研究,以了解其作为心脏保护剂的潜力。该研究揭示了其药代动力学和全身可用性的重要见解 (Kállay et al., 1990)。
中枢神经系统活动:已经对它的衍生物的合成及其对中枢神经系统的影响进行了研究。这些研究表明取代基的变化显着影响中枢神经系统活动的效力 (Nagai et al., 1979)。
抗肿瘤特性:已经对它的衍生物的合成和生物学评估进行了调查,特别是针对它们在各种肿瘤细胞系中的细胞毒性特性。一些衍生物显示出对 DNA 拓扑异构酶的显着抑制和有效的细胞增殖抑制 (Costache et al., 1998)。
化学转化和新应用
- 化学转化:研究已经探索了吲哚化学中的新转化,利用了该化合物的衍生物。这些转化导致了各种吲哚相关结构的合成,增强了我们对吲哚化学及其应用的理解 (Acheson et al., 1978)。
多种 N-杂环合成:研究表明,包括吲哚和吡啶并[4,3-b]吲哚在内的多种 N-杂环可以由生物质衍生的化合物合成。这表明该化合物在有机合成中具有潜在的环保应用 (Bhusal & Sperry, 2016)。
超临界流体萃取:一项研究证明了使用超临界流体萃取来定量肉类样品中的杂环胺,包括该化合物的衍生物。这种方法为食品安全分析提供了一种新颖的方法 (de Andrés et al., 2010)。
安全和危害
作用机制
Target of Action
Carbidine primarily targets the brain tyrosine hydroxylase . Tyrosine hydroxylase plays a crucial role in the synthesis of catecholamines, which are essential neurotransmitters in the nervous system.
Mode of Action
Carbidine interacts with its target, tyrosine hydroxylase, in a stereospecific manner . This interaction influences the substrate inhibition of tyrosine hydroxylase, a characteristic action of neuroleptics .
Biochemical Pathways
The primary biochemical pathway affected by carbidine is the synthesis of catecholamines. By interacting with tyrosine hydroxylase, carbidine can influence the production of these neurotransmitters, potentially affecting various neurological processes .
Result of Action
The interaction of carbidine with tyrosine hydroxylase can lead to changes in the levels of catecholamines in the brain. This could potentially result in various neurological effects, given the role of these neurotransmitters in processes such as mood regulation, attention, and the stress response .
属性
IUPAC Name |
2,8-dimethyl-1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indole;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2.2ClH/c1-9-3-4-12-10(7-9)11-8-15(2)6-5-13(11)14-12;;/h3-4,7,11,13-14H,5-6,8H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWLFAMANDIWUKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3C2CN(CC3)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
17411-19-7 (Parent) | |
| Record name | Carbidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033162173 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
275.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33162-17-3 | |
| Record name | Carbidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033162173 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Carbidine?
A1: Carbidine interacts with both dopamine and serotonin receptors in the brain. Research suggests it exhibits a higher affinity for serotonin (S2) receptors, particularly in the frontal cortex, compared to dopamine (D2) receptors in the striatum [, ]. This is in contrast to typical neuroleptics like haloperidol, which primarily target D2 receptors.
Q2: How does Carbidine's interaction with these receptors translate to its observed effects?
A2: By interacting with serotonin receptors, Carbidine potentially contributes to its atypical neuroleptic profile. Studies have shown that prolonged Carbidine administration, unlike haloperidol, leads to a downregulation of S2 receptors in the frontal cortex [, ]. This downregulation might be linked to its reported antidepressant-like properties [, ].
Q3: Does Carbidine influence dopamine synthesis or release?
A3: Yes, research suggests that Carbidine can influence dopamine-related processes. Studies demonstrate that it can increase dopamine turnover in various brain regions, including the frontal cortex, striatum, and hypothalamus []. Furthermore, Carbidine was found to decrease dopamine's inhibitory effect on tyrosine hydroxylase activity, suggesting a potential influence on dopamine synthesis [].
Q4: Does Carbidine affect noradrenaline levels?
A4: Yes, Carbidine has been shown to influence noradrenaline levels. Studies indicate that it can release noradrenaline from nerve endings in a calcium-dependent manner [, ]. Additionally, it can deplete noradrenaline stores in sympathetic nerve fibers without affecting the uptake of exogenous noradrenaline [, ].
Q5: Carbidine has been proposed to have antidepressant-like properties. What evidence supports this claim?
A5: While Carbidine is primarily known as an atypical neuroleptic, several findings point towards potential antidepressant-like effects. Its ability to downregulate S2 receptors in the frontal cortex, a mechanism often associated with antidepressant action, is one such indicator [, ]. Furthermore, studies using the forced swim test, a behavioral model for assessing antidepressant activity, have shown that Carbidine can reduce immobility time, suggesting an antidepressant-like effect [].
Q6: What is the molecular formula and weight of Carbidine?
A6: The molecular formula of Carbidine is C16H20N2 • 2HCl, and its molecular weight is 313.27 g/mol.
Q7: How does the structure of Carbidine relate to its activity?
A7: Carbidine is a pyridoindole derivative. The spatial orientation of its substituents, particularly at the 2, 5, and 8 positions, significantly influences its central nervous system activity []. For instance, the trans-isomer of Carbidine was found to be more potent than the cis-isomer in enhancing dopamine biosynthesis and influencing dopaminergic neurotransmission, suggesting a crucial role of stereochemistry in its antipsychotic effects [].
Q8: What is known about the absorption, distribution, metabolism, and excretion (ADME) of Carbidine?
A8: While detailed ADME data for Carbidine is limited in the provided research, a study on Stobadin, a stereoisomer, revealed information about its pharmacokinetic profile in rats []. Following intravenous administration, Stobadin exhibited a biexponential plasma concentration profile, indicating a two-compartment pharmacokinetic model. Its terminal elimination half-life was estimated to be 85.6 minutes, with a distribution volume at steady state of 4.78 L/kg and a total body clearance of 105.3 mL/min/kg. Additionally, the study reported a 19.7% systemic availability after oral administration of Stobadin dihydrochloride solution and a brain uptake index of 78.2%.
Q9: How is Carbidine distributed in the body?
A9: Autoradiography studies in rats showed that Stobadin, a Carbidine stereoisomer, exhibits a heterogeneous tissue distribution pattern []. It demonstrates a high affinity for lung tissue and kidneys, with an even distribution within the renal cortex and medulla.
Q10: What is the excretion profile of Carbidine?
A10: Excretion data for Stobadin revealed that within 72 hours post-intravenous administration, 64.6% of the administered dose was excreted in urine and 11.0% in feces []. Following oral administration, urinary excretion accounted for 62.0% and fecal excretion for 21.9% of the dose.
Q11: Has Carbidine been tested in any in vitro models?
A11: Yes, Carbidine's effects have been studied in various in vitro models, including isolated tissue preparations and synaptosomes. For instance, its influence on adrenergic neurotransmission was investigated using isolated rat vas deferens, where it exhibited an adrenomimetic effect attributed to noradrenaline release [, ]. Additionally, its impact on neurotransmitter release and uptake was examined using synaptosomes from rat brains [, , , , ].
Q12: What about in vivo studies? What animal models have been used to investigate Carbidine's effects?
A12: Carbidine's effects have been extensively studied in vivo using rodent models. Rats and mice have been used to investigate its influence on various parameters, including:
- Dopamine and serotonin receptor sensitivity: Chronic administration of Carbidine in rats revealed alterations in dopamine and serotonin receptor sensitivity [, ].
- Monoamine levels in brain structures: Carbidine administration in rats demonstrated region-specific changes in dopamine, noradrenaline, and serotonin turnover [].
- Ethanol oxidation: Chronic alcoholic intoxication models in rats revealed Carbidine's effects on ethanol metabolism [, ].
- Conditioned defense reflexes: Studies in rats and rabbits explored Carbidine's impact on conditioned reflexes, suggesting a depressive effect on the mesencephalic reticular formation [, , , ].
Q13: Are there any known adverse effects associated with Carbidine?
A13: One study on rats reported potential regressive changes in the gonadal generative elements when Carbidine was administered alongside continued ethanol consumption [, ]. This finding highlights the need for further research to understand Carbidine's potential impact on reproductive health, particularly in the context of chronic alcohol exposure.
Q14: What analytical techniques were employed in the Carbidine research?
A14: The research papers utilized a variety of techniques to investigate Carbidine's effects and pharmacokinetics, including:
- Spectrofluorimetry: Employed to determine noradrenaline content in tissues and synaptosomes [, , , , , ].
- Radioligand binding assays: Used to assess Carbidine's affinity for dopamine and serotonin receptors [, , ].
- Electron microscopy: Employed in conjunction with cytochemical techniques to study the influence of Carbidine on adrenergic neurotransmitter storage in synaptic vesicles [, ].
- Autoradiography: Utilized to visualize the distribution of radiolabeled Stobadin, a Carbidine stereoisomer, in rat tissues [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


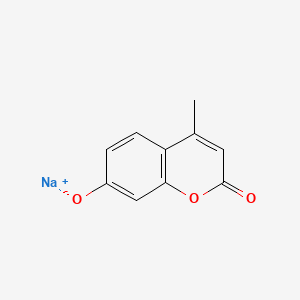
![1-(3-Chloro-4-Methylphenyl)-3-{2-[({5-[(Dimethylamino)methyl]-2-Furyl}methyl)thio]ethyl}urea](/img/structure/B1668270.png)



